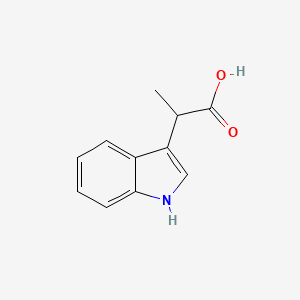

2-(1H-indol-3-yl)propanoic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7(11(13)14)9-6-12-10-5-3-2-4-8(9)10/h2-7,12H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNVIEMRKZPPPOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CNC2=CC=CC=C21)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2597-26-4 | |

| Record name | 2-(1H-indol-3-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 1h Indol 3 Yl Propanoic Acid and Its Analogues

Established Synthetic Routes for 2-(1H-indol-3-yl)propanoic acid

The construction of the indole (B1671886) nucleus is a cornerstone of heterocyclic chemistry, with numerous methods developed for its synthesis. For this compound, classical and contemporary methods can be employed, starting from acyclic precursors.

Fischer Indole Synthesis Approaches

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used methods for indole ring formation. wikipedia.org This acid-catalyzed reaction involves the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone to form a phenylhydrazone, which then undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement to yield the indole core. wikipedia.org

For the synthesis of this compound, a suitable keto acid is required as the carbonyl component. The general approach would involve the reaction of phenylhydrazine with levulinic acid (4-oxopentanoic acid) under acidic conditions. The likely mechanism proceeds as follows:

Formation of Phenylhydrazone: Phenylhydrazine reacts with the ketone group of levulinic acid to form the corresponding phenylhydrazone.

Tautomerization: The phenylhydrazone tautomerizes to an enamine.

researchgate.netresearchgate.net-Sigmatropic Rearrangement: Under acidic catalysis, the enamine undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement, leading to the formation of a di-imine intermediate.

Cyclization and Aromatization: The intermediate cyclizes, and subsequent loss of ammonia (B1221849) and aromatization yields the final indole-propanoic acid.

While this represents a classical and direct route, variations in the acid catalyst (e.g., Brønsted or Lewis acids) and reaction conditions can be optimized to improve yields and minimize side products. wikipedia.org

| Step | Description | Reactants | Intermediate/Product |

| 1 | Phenylhydrazone Formation | Phenylhydrazine, Levulinic acid | Levulinic acid phenylhydrazone |

| 2 | Tautomerization | Levulinic acid phenylhydrazone | Enamine intermediate |

| 3 | researchgate.netresearchgate.net-Sigmatropic Rearrangement | Enamine intermediate | Di-imine intermediate |

| 4 | Cyclization and Aromatization | Di-imine intermediate | This compound |

Reductive Cyclization Methodologies

Reductive cyclization of ortho-nitrophenyl derivatives is another powerful strategy for indole synthesis. This approach typically involves the reduction of a nitro group to an amino group, which then undergoes an intramolecular cyclization. For the synthesis of this compound, a suitable precursor would be an o-nitrobenzyl ketone derivative.

A plausible synthetic sequence could be:

Alkylation: An o-nitrotoluene derivative is alkylated to introduce the propanoic acid side chain.

Reduction of the Nitro Group: The nitro group is selectively reduced to an amine, often using reagents like tin(II) chloride or catalytic hydrogenation.

Intramolecular Cyclization: The resulting amino ketone undergoes an intramolecular condensation to form the indole ring.

This methodology offers the advantage of milder reaction conditions compared to the often harsh acidic conditions of the Fischer indole synthesis.

Other Conventional Chemical Synthesis Protocols

Beyond the Fischer and reductive cyclization methods, other protocols have been established for the synthesis of indole-3-propanoic acids. A notable example involves the direct reaction of indole with an acrylic acid derivative. A patented process describes the production of 3-indolepropionic acid by reacting indole with acrylic acid in the presence of a base at elevated temperatures. This method provides a more direct route to the propanoic acid-substituted indole core.

Synthesis of Chiral and Stereoselective Derivatives of this compound

The development of stereoselective methods for the synthesis of chiral indole derivatives is crucial, as the biological activity of these compounds is often dependent on their stereochemistry. Recent advancements have focused on catalytic asymmetric syntheses to produce enantiomerically enriched indole derivatives.

One notable approach involves the iron-catalyzed enantioselective amination of 3-indolepropionic acids to produce N-Boc-protected β³-tryptophan derivatives. nih.gov This method utilizes a carboxylic acid-directed C-H amination, providing the desired products in a single step with high enantiomeric excess. nih.gov Although this example focuses on the β-position of the propanoic acid chain, it highlights the potential for developing catalytic asymmetric methods for the synthesis of other chiral derivatives of this compound.

Furthermore, chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives have been synthesized, demonstrating that the introduction of chirality at the C-2 position of the propanoic acid chain can lead to potent biological activity. nih.gov These syntheses often employ chiral auxiliaries or catalysts to control the stereochemistry of the newly formed stereocenter.

| Method | Key Features | Product Type |

| Iron-Catalyzed C-H Amination | Carboxylic acid-directed, high enantioselectivity | N-Boc-β³-tryptophan derivatives |

| Chiral Auxiliary/Catalyst-Mediated Synthesis | Stereocontrolled introduction of functional groups | Chiral 2-hydroxy-3-(indol-3-yl)propanoic acid derivatives |

Derivatization Strategies for Structural Modification and Functionalization

Schiff Base Formation from the Amino Analogue of this compound

The amino analogue of this compound, commonly known as tryptophan, is a versatile building block for further derivatization. One of the most common transformations is the formation of Schiff bases through the condensation of the primary amino group with an aldehyde or ketone.

The synthesis of these Schiff bases is typically achieved by refluxing tryptophan with the corresponding carbonyl compound in a suitable solvent, often with a catalytic amount of acid. researchgate.net A variety of aldehydes and ketones can be used, leading to a diverse range of Schiff base derivatives with different steric and electronic properties. researchgate.net

The characterization of these Schiff bases is carried out using standard spectroscopic techniques. For instance, in the ¹H NMR spectrum, the formation of the imine bond is confirmed by the appearance of a characteristic singlet for the azomethine proton (-CH=N-). In the IR spectrum, the C=N stretching vibration is typically observed in the region of 1600-1630 cm⁻¹.

| Reactant 1 | Reactant 2 (Carbonyl) | Product |

| Tryptophan | Salicylaldehyde | 2-((2-hydroxybenzylidene)amino)-3-(1H-indol-3-yl)propanoic acid |

| Tryptophan | 2-Chlorobenzaldehyde | (E)-2-((2-chlorobenzylidene)amino)-3-(1H-indol-3-yl)propanoic acid |

| Tryptophan | 4-Chlorobenzaldehyde | (E)-2-((4-chlorobenzylidene)amino)-3-(1H-indol-3-yl)propanoic acid |

These Schiff bases are not only interesting from a synthetic perspective but have also been investigated for their biological activities.

N-Acyl Hydrazone Synthesis from Indole-3-propionic Acid

The synthesis of N-acyl hydrazones from indole-3-propionic acid (a structural isomer and close analogue of this compound) is a valuable transformation for creating hybrid molecules with potential biological activities. This process typically involves a two-step procedure. First, the carboxylic acid is converted into a more reactive species, such as an ester or acid hydrazide. The acid hydrazide is then condensed with various aldehydes to yield the final N-acyl hydrazone derivatives.

A common synthetic route begins with the esterification of indole-3-propionic acid. For instance, the methyl ester can be obtained by refluxing the carboxylic acid with thionyl chloride in methanol. nih.gov This ester is subsequently reacted with hydrazine (B178648) hydrate, typically in refluxing ethanol, to produce indole-3-propanehydrazide. nih.gov The final step is the condensation of this hydrazide with a range of substituted aldehydes, which proceeds under reflux to yield the target N-acyl hydrazones. nih.gov This method allows for the generation of a diverse library of compounds by varying the aldehyde component.

The table below summarizes the synthesis of representative N'-benzylidene-3-(1H-indol-3-yl)propanehydrazide derivatives.

| Derivative | Yield (%) | Key Spectral Data (¹H NMR, DMSO-d₆) | Reference |

|---|---|---|---|

| N'-(3,4-Dihydroxybenzylidene)-3-(1H-indol-3-yl)propanehydrazide | 75% | δ 11.01 (s, 1H, NH), 9.11 (s, 1H, OH), 7.55, 7.52 (s, 1H, CH), 7.26–7.31 (m, 2H, Ar-H), 7.07–7.11 (m, 2H, Ar-H), 6.89–7.00 (m, 2H, Ar-H), 6.68–6.83 (m, 1H, Ar-H) | nih.gov |

Formation of Peroxide-Containing Derivatives through Amino Acid Condensation

The formation of peroxide-containing derivatives of this compound, specifically through condensation with amino acids, is not a widely documented transformation in the chemical literature. Generally, the synthesis of peroxy acids (or peracids) is achieved by reacting a carboxylic acid with hydrogen peroxide in the presence of a strong acid catalyst, such as sulfuric acid. This reaction establishes an equilibrium between the carboxylic acid, hydrogen peroxide, the peroxy acid, and water. Heterogeneous catalysts, like cation exchange resins, have also been employed to facilitate this conversion in a greener manner.

While the direct condensation with amino acids to form a peroxide linkage is unconventional, the synthesis of a peroxy acid from the parent compound, peroxypropionic acid, can be achieved.

| Reactants | Catalyst | Product | Key Features | Reference |

|---|---|---|---|---|

| Propionic acid and Hydrogen peroxide | Sulfuric acid or Cation exchange resins (e.g., Dowex 50Wx2) | Peroxypropionic acid | Equilibrium-driven reaction. Heterogeneous catalysts offer easier separation and reusability. | researchgate.net |

Introduction of Halogenated Moieties and Other Substituents

The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution reactions, including halogenation. The introduction of halogen atoms (F, Cl, Br, I) onto the indole scaffold of this compound can significantly alter its chemical and physical properties.

Due to the high electron density, particularly at the C3 position, direct halogenation of indole itself is often facile. However, since the C3 position is substituted in the target compound, electrophilic attack is directed to other positions on the ring, typically C2, C4, C5, C6, or C7, depending on the directing effects of existing substituents and reaction conditions. For many indole derivatives, halogenation can proceed without a Lewis acid catalyst, which is often required for less activated aromatic rings. mdpi.com

Common reagents for this transformation include N-chlorosuccinimide (NCS) for chlorination, N-bromosuccinimide (NBS) or bromine (Br₂) for bromination, and N-iodosuccinimide (NIS) or iodine (I₂) for iodination. mdpi.comwikipedia.org An alternative, enzyme-based approach involves the use of vanadium haloperoxidases, which can facilitate decarboxylative halogenation of indole-3-carboxylic acids to yield 3-haloindoles, showcasing a biocatalytic route for such modifications. chemrxiv.org

| Halogenation Type | Common Reagent(s) | Typical Conditions | Reference |

|---|---|---|---|

| Chlorination | N-Chlorosuccinimide (NCS) | In an organic solvent like THF, sometimes with a catalytic amount of TMSCl. | mdpi.com |

| Bromination | N-Bromosuccinimide (NBS), Bromine (Br₂) | In solvents like CH₂Cl₂ or AcOH. | mdpi.com |

| Iodination | Iodine (I₂) with an oxidizing agent (e.g., HIO₃, nitric acid), N-Iodosuccinimide (NIS) | Often requires an oxidizing agent to generate a more potent electrophile. | mdpi.comwikipedia.org |

Chemo- and Regioselective Functional Group Transformations on Indole-Propanoic Acid Scaffolds

The indole nucleus possesses multiple non-equivalent positions that can undergo chemical reactions, making chemo- and regioselectivity a critical consideration in its functionalization. The C3 position is generally the most nucleophilic and prone to electrophilic attack. nih.gov However, in this compound, this position is already substituted, directing further reactions to other sites. The nitrogen atom (N1) and the C2 position are also common sites for reactions, alongside the various positions on the benzene (B151609) portion of the bicyclic system (C4, C5, C6, C7). The ability to control the site of functionalization is essential for the synthesis of specific, well-defined derivatives. beilstein-journals.orgrsc.org The presence of the propanoic acid side chain introduces another functional group that can be selectively manipulated.

Hydroxylation and Related Substitutions on the Indole Ring

Direct hydroxylation of the indole ring in this compound is a challenging transformation. The indole nucleus is sensitive to oxidative conditions, which can lead to undesired side reactions or polymerization. While hydroxylated analogues such as 2-amino-3-(4-hydroxy-1H-indol-3-yl)propanoic acid and 2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoic acid are known, they are typically synthesized from precursors that already contain the hydroxyl group, rather than by direct oxidation of the parent indole. biosynth.com

Electrophilic substitution reactions can be used to introduce other functionalities. For example, nitration of the indole ring can be achieved regioselectively at the 3-position for unsubstituted indoles. For 3-substituted indoles, nitration may occur at other positions, and conditions must be carefully controlled to avoid harsh acidity that can degrade the indole ring. nih.gov

Oxidation and Reduction Reactions of the Compound

The this compound scaffold contains two primary moieties susceptible to oxidation and reduction: the indole ring and the carboxylic acid group.

Reduction Reactions: The carboxylic acid functional group can be selectively reduced to the corresponding primary alcohol, 3-(1H-indol-3-yl)propan-1-ol. This transformation can be accomplished using various reducing agents. A manganese(I)-catalyzed hydrosilylation using phenylsilane (B129415) is one method that has been shown to reduce indole-acetic acid, a close analogue. nih.gov More traditional reducing agents like lithium aluminum hydride (LiAlH₄) are also effective for this conversion. researchgate.net

The indole ring itself can also be reduced. The Birch reduction, using an alkali metal such as lithium or sodium in liquid ammonia, can reduce indole-2-carboxylic acids to the corresponding indoline-2-carboxylic acids, saturating the C2-C3 double bond of the pyrrole (B145914) ring. google.com This method provides access to the dihydroindole scaffold.

Oxidation Reactions: The indole ring is susceptible to oxidation, though this can often lead to a mixture of products or polymerization if not controlled. The electron-rich pyrrole ring is typically the site of initial oxidation. While specific, controlled oxidation of this compound is not extensively detailed, related hydroxylated indole compounds can be oxidized at the hydroxyl group to form a carbonyl group using common oxidizing agents like potassium permanganate.

Biosynthesis and Metabolic Pathways of Indole Propanoic Acid Derivatives in Biological Systems Non Human Focus

Microbial Biosynthesis of Indole-3-propionic acid (IPA) and Related Indole (B1671886) Metabolites

Indole-3-propionic acid (IPA) is a metabolite produced by the gut microbiota from the essential amino acid tryptophan. tandfonline.comnih.gov This conversion is a key example of the intricate metabolic interplay between the host and its resident microorganisms.

Tryptophan as a Primary Precursor in Microbial Pathways

Dietary tryptophan that is not absorbed by the host in the small intestine becomes available to the gut microbiota in the colon. nih.gov These microorganisms utilize tryptophan for their own cellular processes, and in doing so, generate a variety of indole-containing compounds, including IPA. nih.gov The production of IPA is entirely dependent on the presence of specific gut microbes. nih.gov The pathway to IPA involves the deamination of tryptophan. mdpi.com

The general pathway involves the conversion of tryptophan to indole-3-pyruvic acid, which is then reduced to indole-3-lactic acid. frontiersin.org Further enzymatic reactions, including dehydration to indole-3-acrylic acid and subsequent reduction, lead to the formation of IPA. frontiersin.org

Role of Specific Bacterial Species in IPA Production (e.g., Clostridium sporogenes)

Clostridium sporogenes is a well-characterized producer of IPA. tandfonline.comtandfonline.com Studies have shown that mono-colonization of germ-free mice with C. sporogenes leads to detectable levels of IPA in the serum and intestinal contents. tandfonline.comtandfonline.com This bacterium possesses the necessary enzymatic machinery to convert tryptophan to IPA. tandfonline.com The presence of the fldC gene, part of the phenyl lactate (B86563) dehydratase gene cluster, is crucial for this process. tandfonline.com

Other bacterial species have also been identified as IPA producers, including:

Clostridium botulinum tandfonline.comnih.gov

Clostridium caloritolerans tandfonline.com

Clostridium cylindrosporum cdnsciencepub.com

Peptostreptococcus anaerobius tandfonline.com

Three strains of Clostridium cadaveris tandfonline.com

Lechevalieria aerocolonigenes mdpi.com

Table 1: Bacterial Species Involved in Indole-3-propionic acid (IPA) Production

| Bacterial Species | Key Findings | Citations |

|---|---|---|

| Clostridium sporogenes | A primary producer of IPA in the gut. Mono-colonization in mice leads to detectable IPA levels. | tandfonline.comtandfonline.com |

| Clostridium botulinum | Capable of producing IPA. | tandfonline.comnih.gov |

| Clostridium caloritolerans | Identified as an IPA-producing bacterium. | tandfonline.com |

| Clostridium cylindrosporum | Detected IPA in its culture medium. | cdnsciencepub.com |

| Peptostreptococcus anaerobius | Capable of producing IPA. | tandfonline.com |

| Clostridium cadaveris (three strains) | Identified as IPA producers. | tandfonline.com |

| Lechevalieria aerocolonigenes | May synthesize IPA via tryptophan deamination using amino acid oxidase. | mdpi.com |

Enzymatic Steps in Microbial Conversion (e.g., Tryptophanase, Tryptophan Aminotransferase)

The microbial conversion of tryptophan to IPA is a multi-step enzymatic process. While the complete pathway can vary between bacterial species, key enzymes involved include:

Tryptophan aminotransferase: This enzyme catalyzes the conversion of tryptophan to indole-3-pyruvic acid. nih.govphysiology.orgnih.gov

Tryptophanase: This enzyme is responsible for converting tryptophan to indole. physiology.orgwikipedia.org While indole itself is a precursor to other metabolites, some pathways to IPA may involve indole as an intermediate. wikipedia.org

Phenyllactate dehydratase (and its activator): These enzymes are involved in the conversion of indole-3-lactic acid to indole-3-acrylic acid. frontiersin.org

Acyl-CoA dehydrogenase: This enzyme is thought to catalyze the final step, the reduction of indole-3-acrylic acid to IPA. frontiersin.org

Enzymatic Transformations and Metabolic Fates in In Vitro and In Vivo (Non-Human) Models

Once produced, IPA can undergo further metabolic transformations.

Conversion to Other Indole Compounds (e.g., Indole-3-acrylic acid)

The biosynthesis of IPA involves indole-3-acrylic acid as an intermediate. frontiersin.org Gut microbes that possess phenyllactate dehydratase and its activating enzyme can convert indole-3-lactic acid to indole-3-acrylic acid through dehydration. frontiersin.org This can then be further reduced to IPA. frontiersin.org

Hydroxylation and Other Modifications of Indole-Propanoic Acid Derivatives

In some bacterial species, such as Caballeronia glathei, enzymes exist that can modify indole derivatives. The enzymes IacA and IacE have been shown to convert indole-3-propionic acid into a hydroxylated homolog of 3-hydroxy-2-oxindole-3-acetic acid. nih.govresearchgate.net This indicates that IPA can be a substrate for further enzymatic hydroxylation in certain microbial systems.

Precursor Roles in the Formation of Other Bioactive Indole Compounds

While IPA is often considered an end-product of tryptophan metabolism, research indicates it can also serve as a precursor for the formation of other bioactive indole compounds through further enzymatic modifications. vu.lt

One notable example of IPA's role as a precursor is seen in the bacterium Caballeronia glathei. This bacterium possesses the iac (indole-3-acetic acid catabolism) gene cluster, which encodes enzymes capable of degrading IAA. vu.lt The enzymes IacA and IacE from this cluster have been shown to convert a range of indole derivatives, including IPA and indole-3-butyric acid. Specifically, they catalyze the conversion of these compounds into their corresponding 3-hydroxy-2-oxindole-3-acetic acid (DOAA)-like homologs. vu.lt This demonstrates a biological pathway where IPA is not the terminal metabolite but is instead transformed into another potentially bioactive molecule.

Furthermore, the structural backbone of IPA is utilized in synthetic chemistry to create novel derivatives with specific biological activities. For instance, IPA has been used to synthesize hydrazone hybrids and ester conjugates, creating new molecules with neuroprotective or cholinesterase-inhibiting properties. mdpi.comacs.org While these are not examples of natural biosynthesis, they underscore the potential of the IPA structure to serve as a scaffold for other functional molecules.

Tryptophan itself is the primary precursor for a wide array of bioactive indole compounds produced by gut microbiota, including indole, skatole, indole-3-acetic acid (IAA), and indole-3-aldehyde (IAld). nih.govwikipedia.org These compounds are formed through various metabolic pathways branching off from tryptophan, running parallel to the IPA synthesis pathway. tandfonline.com For example, the enzyme tryptophanase, expressed by bacteria like Escherichia coli, directly converts tryptophan to indole. nih.gov Other bacteria use different enzymes to produce IAA and IAld from tryptophan, often via the intermediate indole-3-pyruvic acid (IPyA). nih.govtandfonline.com

Table 2: Enzymatic Conversion of IPA and Related Indole Compounds

| Precursor Compound | Enzyme(s) | Product | Organism/System | Reference(s) |

| Indole-3-propionic acid (IPA) | IacA, IacE | DOAA-like homolog | Caballeronia glathei | vu.lt |

| Indole-3-butyric acid | IacA, IacE | DOAA-like homolog | Caballeronia glathei | vu.lt |

| Indole-3-acetic acid (IAA) | IacA, IacE | 3-hydroxy-2-oxindole-3-acetic acid (DOAA) | Caballeronia glathei | vu.lt |

| Tryptophan | Tryptophanase | Indole | Escherichia coli, Clostridium spp., Bacteroides spp. | nih.govwikipedia.org |

| Tryptophan | Aromatic Amino Acid Aminotransferase, Decarboxylase | Indole-3-acetic acid (IAA) | Bacteroides spp., Clostridium spp., Bifidobacterium spp. | nih.gov |

| Tryptophan | Aromatic Amino Acid Aminotransferase | Indole-3-aldehyde (IAld) | Lactobacillus spp. | nih.gov |

Advanced Analytical Techniques for Characterization and Quantification in Research

Spectroscopic Methods for Structural Elucidation

Spectroscopy is a cornerstone for the structural analysis of organic molecules. By examining the interaction of electromagnetic radiation with the compound, researchers can deduce its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic compounds in solution. ¹H-NMR, specifically, provides detailed information about the hydrogen atoms (protons) in a molecule, revealing their chemical environment, proximity to other protons, and connectivity.

For derivatives of 2-(1H-indol-3-yl)propanoic acid, such as N-acetyl-L-tryptophan, the ¹H-NMR spectrum displays characteristic signals corresponding to the protons of the indole (B1671886) ring, the propanoic acid chain, and any substituents. spectrabase.com For instance, in a related derivative, the protons on the indole ring typically appear in the aromatic region of the spectrum (around 6.9-7.6 ppm), while the protons of the propanoic acid side chain are found further upfield. mdpi.com The coupling patterns (e.g., singlets, doublets, triplets) observed in a high-resolution spectrum are crucial for confirming the connectivity of the atoms within the molecule. docbrown.info Two-dimensional NMR techniques, such as COSY and HMBC, can further elucidate the complete structural framework by showing correlations between different protons and between protons and carbon atoms. mdpi.com

Below is a table representing typical ¹H-NMR chemical shifts for the core tryptophan moiety found in derivatives of this compound.

| Proton | Chemical Shift (ppm) Range | Multiplicity |

| NH-1 | 10.6 - 11.2 | s (singlet) |

| H-2 | 7.1 - 7.2 | s or d |

| H-4 | 7.5 - 7.6 | d (doublet) |

| H-5 | 6.9 - 7.1 | t (triplet) |

| H-6 | 7.0 - 7.1 | t (triplet) |

| H-7 | 7.3 - 7.4 | d (doublet) |

| H-8 (CH₂) | 2.7 - 3.1 | m (multiplet) |

| H-9 (CH) | 3.9 - 4.7 | m (multiplet) |

| Data compiled from studies on closely related derivatives. mdpi.comnih.gov |

Vibrational spectroscopy, including both Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule. These methods measure the absorption or scattering of infrared radiation as the molecule's bonds vibrate.

In the analysis of this compound derivatives, FT-IR and Raman spectra reveal key absorption bands that confirm the presence of the indole ring, the carboxylic acid group, and other specific functionalities. nih.govresearchgate.net Characteristic peaks include the N-H stretching vibration of the indole ring (typically around 3300-3400 cm⁻¹), the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), and the sharp, intense C=O (carbonyl) stretch of the carboxylic acid (around 1700-1760 cm⁻¹). mdpi.comnih.gov The aromatic C-H and C=C stretching vibrations of the indole ring also produce distinct signals. researchgate.net

The following table summarizes key FT-IR absorption bands for derivatives of this compound.

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) Range |

| Indole N-H | Stretch | 3200 - 3400 |

| Carboxylic Acid O-H | Stretch | 2500 - 3300 (broad) |

| Alkyl C-H | Stretch | 2850 - 2960 |

| Carbonyl C=O | Stretch | 1620 - 1740 |

| Amide N-H (in derivatives) | Bend | 1560 - 1590 |

| Indole C-N | Stretch | ~1250 |

| Data compiled from studies on various indole-3-propanoic acid derivatives. mdpi.comnih.gov |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. libretexts.org This technique is particularly useful for analyzing compounds with conjugated π systems, such as the indole ring in this compound. The UV-Vis spectrum provides information about the electronic structure of the molecule. nih.govresearchgate.net

For indole derivatives, the spectrum typically shows distinct absorption maxima (λmax). For example, a derivative of this compound was found to have absorption maxima at approximately 221 nm and 280 nm, which are characteristic of the electronic transitions within the indole chromophore. mdpi.com An additional band at a higher wavelength, such as 363 nm, may indicate a more extended conjugated system due to other structural features in a derivative. mdpi.com The position and intensity of these absorption bands can be influenced by the solvent and by substitutions on the indole ring.

Chromatographic Methods for Separation and Quantification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. When coupled with various detectors, it becomes a powerful tool for both the quantification and identification of specific compounds.

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. For this compound and its analogues, reversed-phase HPLC is commonly employed. ebi.ac.uk In this mode, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, often a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol. semanticscholar.org

The compound is identified by its retention time (the time it takes to travel through the column), which is characteristic under specific conditions (e.g., column type, mobile phase composition, flow rate). Quantification is typically achieved using a UV detector, which measures the absorbance at a wavelength where the compound absorbs strongly (e.g., 280 nm for the indole ring). researchgate.net For enhanced specificity and sensitivity, HPLC can be coupled with a mass spectrometer, a technique known as HPLC-MS. ebi.ac.uk

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for trace analysis and metabolite profiling due to its exceptional sensitivity and selectivity. nih.govnih.gov This method couples the separation power of HPLC with the mass analysis capabilities of tandem mass spectrometry. ebi.ac.uk After separation on the LC column, the compound is ionized (e.g., by Electrospray Ionization, ESI) and enters the mass spectrometer.

In the MS/MS process, a specific ion corresponding to the parent molecule (the precursor ion) is selected and then fragmented to produce a unique pattern of product ions. This transition is highly specific to the compound's structure. By using modes like Multiple Reaction Monitoring (MRM), the instrument can selectively detect and quantify the target analyte even at very low concentrations in complex biological matrices like blood or tissue extracts, with minimal interference from other substances. ebi.ac.uknih.gov This makes LC-MS/MS an indispensable tool for metabolomics studies involving this compound and related metabolites. nih.govresearchgate.net

Mass Spectrometry Applications for Molecular Identification and Metabolomics Studies

Mass spectrometry (MS) is an indispensable tool for the identification and quantification of this compound, often referred to as indole-3-propionic acid (IPA), particularly in complex biological matrices. When coupled with chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), MS provides high sensitivity and specificity for metabolomics studies.

In molecular identification, electron ionization (EI) mass spectrometry of the pure compound provides a characteristic fragmentation pattern that serves as a chemical fingerprint. The mass spectrum of 1H-Indole-3-propanoic acid shows a prominent molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 189, corresponding to its molecular weight. nist.gov The most abundant fragment ion, which forms the base peak, is typically observed at m/z 130. This fragmentation corresponds to the characteristic cleavage of the propanoic acid side chain, resulting in the stable quinolinium cation.

In the field of metabolomics, LC-MS/MS (tandem mass spectrometry) is the preferred method for analyzing IPA in biological samples such as blood, urine, and cerebrospinal fluid. ebi.ac.uknih.gov This technique allows for the selective detection and quantification of IPA, even at low concentrations. For instance, a method using HPLC-MS/MS with atmospheric pressure chemical ionization (APCI) has been developed for the simultaneous determination of IPA and other related indoles in whole blood. ebi.ac.uk Such methods are crucial for studying the metabolic pathways of tryptophan and understanding the role of gut microbiota-derived metabolites in host physiology. nih.govebi.ac.uk UPLC-MS-based metabolomics has successfully identified related indole-containing acids as potential biomarkers in various conditions, underscoring the power of this approach. ebi.ac.uk

Table 1: Key Mass Spectrometry Data for 1H-Indole-3-propanoic acid

| Parameter | Value | Reference |

|---|---|---|

| Formula | C₁₁H₁₁NO₂ | nist.gov |

| Molecular Weight | 189.21 g/mol | nist.gov |

| Ionization Mode | Electron Ionization (EI) | nist.gov |

| Molecular Ion (M⁺) | m/z 189 | nist.gov |

| Base Peak (Major Fragment) | m/z 130 | nist.gov |

X-ray Crystallography for Crystalline Structure Determination and Conformational Analysis

For example, the crystal structure of a derivative, 3-(1H-Indol-3-yl)-2-[3-(4-methoxybenzoyl)thioureido]propionic acid, has been determined. iucr.org In this structure, the 3-methylene-1H-indole unit is nearly planar. The dihedral angle between the indole ring and the plane of the carboxylic acid group provides critical information about the molecule's preferred conformation. Such studies reveal that the crystal structure is stabilized by a network of intermolecular hydrogen bonds. iucr.org

In another study, the crystal structure of the SARS-CoV-2 NSP3 macrodomain was solved in a complex with 3-(1-methyl-1H-indol-3-yl)propanoic acid, a methylated form of the target compound. rcsb.org The high-resolution data (1.00 Å) from this analysis precisely defines the binding mode and conformation of the ligand within the protein's active site. rcsb.org These findings demonstrate how the indolepropanoic acid scaffold can adapt its conformation to interact with biological macromolecules. The analysis of such derivatives confirms the molecular packing and stereochemistry through the unambiguous assignment of atomic positions.

Table 2: Example Crystallographic Data for a Derivative, 3-(1H-Indol-3-yl)-2-[3-(4-methoxybenzoyl)thioureido]propionic acid

| Parameter | Value | Reference |

|---|---|---|

| Formula | C₂₀H₁₉N₃O₄S | iucr.org |

| Crystal System | Orthorhombic | iucr.org |

| Space Group | P b c n | iucr.org |

| Unit Cell Dimensions | a = 18.247 Å, b = 14.083 Å, c = 14.736 Å | iucr.org |

| Cell Volume | 3787.0 ų | iucr.org |

| Temperature | 298 K | iucr.org |

Molecular and Cellular Mechanisms of Action of 2 1h Indol 3 Yl Propanoic Acid and Its Derivatives

Interactions with Protein Targets in Cellular and Biochemical Models

2-(1H-indol-3-yl)propanoic acid and its derivatives engage with a range of protein targets, including receptors and enzymes, influencing their function and downstream signaling.

Receptor Binding Studies

Pregnane (B1235032) X Receptor (PXR): Indole-3-propionic acid (IPA), a metabolite produced by gut microbiota from tryptophan, interacts with the pregnane X receptor (PXR). wikipedia.orgnih.govnih.gov PXR is a key regulator of xenobiotic metabolism and also plays a role in inflammation and fibrosis. nih.govnih.gov The binding of IPA to PXR in intestinal cells helps maintain mucosal homeostasis and barrier function. wikipedia.org This interaction is crucial for restraining intestinal inflammation and fibrosis. nih.govnih.gov

Auxin Receptors: In the realm of plant biology, derivatives of indole-3-carboxylic acid have been developed as potential antagonists of the auxin receptor transport inhibitor response 1 (TIR1). researchgate.netnih.gov Auxins are vital plant hormones, and modulating their receptor activity can impact plant growth. researchgate.netnih.govoup.com Molecular docking studies have shown that these indole (B1671886) derivatives can bind to the TIR1 protein through interactions like π–π stacking, hydrogen bonds, and hydrophobic interactions. researchgate.net

Enzyme Inhibition and Modulation

Tyrosinase: Certain derivatives of this compound have been investigated for their ability to inhibit tyrosinase, a key enzyme in melanin (B1238610) synthesis. researchgate.net The inhibition of tyrosinase can be a therapeutic strategy for conditions related to hyperpigmentation. researchgate.net

Kinases: The compound 3-(2-phenyl-1H-indol-1-yl)propanoic acid has been shown to interact with various enzymes, including those involved in inflammation. While specific kinase inhibition data for the parent compound is limited in the provided context, the broader class of indole derivatives is known to interact with multiple receptors and enzymes, influencing a range of biological activities.

Tryptophan Hydroxylase: Tryptophan hydroxylase (TPH) is the rate-limiting enzyme in the synthesis of serotonin (B10506) from tryptophan. nih.gov While direct inhibition of TPH by this compound is not explicitly detailed, the metabolism of tryptophan, the precursor for both IPA and serotonin, is a critical area of study. wikipedia.orgresearchgate.netnih.gov Selective inhibitors of TPH have been developed to modulate serotonin levels for therapeutic purposes. nih.gov

Aromatic Amino Acid Decarboxylases: Following the action of tryptophan hydroxylase, aromatic amino acid decarboxylase (AADC) is the next enzyme in the serotonin synthesis pathway, converting 5-HTP to serotonin. nih.gov The availability of tryptophan, the initial precursor, influences this entire pathway. researchgate.netnih.gov

Modulation of Biochemical Pathways in In Vitro Systems

The influence of this compound extends to the modulation of key biochemical pathways, as observed in in vitro studies.

Effects on Melanin Synthesis Pathways

The synthesis of melanin, or melanogenesis, is a complex process primarily regulated by the enzyme tyrosinase. internationalscholarsjournals.comfrontiersin.orgijcmas.com Derivatives of this compound have shown potential in modulating this pathway. By inhibiting tyrosinase, these compounds can reduce the production of melanin. researchgate.net The pathway begins with the conversion of L-tyrosine to L-DOPA, which is then oxidized to dopaquinone, a precursor for both eumelanin (B1172464) and pheomelanin. frontiersin.orgijcmas.com

Influence on Neurotransmitter Precursor Metabolism

Tryptophan, the parent compound of this compound, is an essential amino acid and a precursor for the neurotransmitter serotonin. wikipedia.orgresearchgate.net The metabolism of tryptophan is a critical determinant of serotonin levels in the brain. researchgate.net Administration of L-tryptophan can increase brain serotonin levels, although the dose-response relationship is complex. researchgate.net The majority of tryptophan is metabolized through the kynurenine (B1673888) pathway, with a smaller fraction being converted to serotonin. wikipedia.orgnih.gov

Antioxidant and Radical Scavenging Properties in Cellular Assays

This compound and its derivatives exhibit notable antioxidant and radical scavenging properties in various cellular assays.

Indole-3-propionic acid (IPA) is recognized as a potent neuroprotective antioxidant that effectively scavenges hydroxyl radicals. wikipedia.org Studies have demonstrated the free radical scavenging capabilities of indole derivatives. pjps.pk Cellular assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity assay, are used to quantify the antioxidant capacity of these compounds. mdpi.com The ability of these compounds to neutralize free radicals is crucial in protecting cells from oxidative damage, which is implicated in a variety of chronic diseases. mdpi.com

Cytotoxicity and Antiproliferative Activities in Cancer Cell Lines (In Vitro Studies)

Derivatives of this compound have demonstrated significant cytotoxic and antiproliferative effects across a variety of human cancer cell lines in laboratory settings. These compounds have been shown to inhibit the growth of tumors and induce cell death through various mechanisms.

One notable derivative, 3-(1H-indol-3-yl)-2-(7,8,12,13-tetraoxa-10-azaspiro[5.7]tridecan-10-yl)propanoic acid, has shown high cytotoxic activity against several tumor cell lines of hematological origin. mdpi.comresearchgate.net Studies revealed its potent effects on Jurkat, K562, U937, and HL60 cells, with its cytotoxicity reported to be approximately 90 times greater than that of artemisinin. mdpi.comresearchgate.net Similarly, other derivatives such as (R)-2-Cinnamamido-3-(1H-indol-3-yl)propanoic acid have exhibited significant cytotoxicity against human lung (A549) and liver (HepG2) cancer cell lines.

Furthermore, research into indole-based Bcl-2 inhibitors identified a compound that showed potent activity against MCF-7 breast cancer cells and A549 lung cancer cells, with IC₅₀ values of 0.83 μM and 0.73 μM, respectively. mdpi.com Another class of derivatives, benzofuran-3-yl-(indol-3-yl)maleimides, which act as Glycogen Synthase Kinase 3β (GSK-3β) inhibitors, have been found to suppress the proliferation and survival of pancreatic cancer cell lines, including MiaPaCa-2, BXPC-3, and HupT3. nih.gov

However, not all derivatives exhibit strong anticancer activity. For instance, the compound 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid (Les-6614) did not significantly affect the viability of several cancer cell lines, with an IC₅₀ value of 83.20 μM for the most sensitive line, K562. mdpi.com

Cytotoxicity of this compound Derivatives in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC₅₀ (μM) | Reference |

|---|---|---|---|---|

| 3-(1H-indol-3-yl)-2-(7,8,12,13-tetraoxa-10-azaspiro[5.7]tridecan-10-yl)propanoic acid | Jurkat | T-cell leukemia | 1.33 ± 0.17 | researchgate.net |

| K562 | Chronic myelogenous leukemia | 1.08 ± 0.02943 | researchgate.net | |

| U937 | Histiocytic lymphoma | 1.21 ± 0.021 | researchgate.net | |

| HL60 | Promyelocytic leukemia | 1.14 ± 0.011 | researchgate.net | |

| Indole-based Bcl-2 inhibitor (Compound 30) | MCF-7 | Breast cancer | 0.83 | mdpi.com |

| A549 | Lung cancer | 0.73 | mdpi.com | |

| 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid (Les-6614) | K562 | Chronic myelogenous leukemia | 83.20 | mdpi.com |

Induction of Apoptosis and Cell Cycle Modulation

A primary mechanism behind the antiproliferative activity of these indole derivatives is the induction of programmed cell death, or apoptosis, and the disruption of the normal cell cycle in cancer cells.

The highly cytotoxic derivative, 3-(1H-indol-3-yl)-2-(7,8,12,13-tetraoxa-10-azaspiro[5.7]tridecan-10-yl)propanoic acid, is a potent inducer of apoptosis. mdpi.comresearchgate.net Cytofluorimetric studies on the Jurkat cell line, which is p53 deficient, showed that after 24 hours of incubation with this compound, nearly 94% of the cells were in the late stage of apoptosis. mdpi.comresearchgate.net This compound also influences the cell cycle of Jurkat cells. mdpi.comresearchgate.net

Other derivatives have been shown to trigger apoptosis through different pathways. For example, certain 2-[1-(propan-2-yl)-1H-indol-3-yl]acetic acid derivatives are strong activators of procaspase-3, a key enzyme in the apoptotic cascade. evitachem.com Natural derivatives like indole-3-carbinol (B1674136) (I3C) and its product 3,3′-diindolylmethane (DIM) are known to induce apoptosis in cancer cells. mdpi.com Furthermore, synthetic indole derivatives have been developed to target specific proteins involved in cell survival and proliferation. One such derivative, an indole-based hydroxamic acid, potently inhibits histone deacetylases (HDAC1 and HDAC6), leading to G2/M phase cell cycle arrest and promoting apoptosis in HCT116 colon cancer cells. mdpi.com

Antimicrobial and Antifungal Activities against Pathogenic Microorganisms (In Vitro Studies)

Derivatives of this compound have emerged as a significant class of compounds with a broad spectrum of antimicrobial and antifungal activities. Schiff bases derived from tryptophan, for instance, have shown considerable biological activity, including antimicrobial properties. researchgate.net

Activity against Gram-Positive and Gram-Negative Bacteria

Numerous studies have confirmed the efficacy of this compound derivatives against both Gram-positive and Gram-negative bacteria.

Schiff bases of tryptophan have been successfully tested against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli and Klebsiella aerogenes. ijcrcps.com In a comparative study, Schiff bases derived from tryptophan, including (E)-2-((2-chlorobenzylidene)amino)-3-(1H-indol-3-yl)propanoic acid, demonstrated effective antibacterial action against a variety of bacterial species. researchgate.net

Another study on 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives reported significant activity against Staphylococcus aureus (including methicillin-resistant S. aureus, or MRSA) and Mycobacterium smegmatis. mdpi.com Specifically, indolylbenzo[d]imidazoles 3ao and 3aq showed high potency against staphylococci with a Minimum Inhibitory Concentration (MIC) of less than 1 µg/mL. mdpi.com Derivatives of tris(1H-indol-3-yl)methylium salts also showed high activity against Staphylococcus epidermidis and moderate activity against Escherichia coli and Klebsiella pneumoniae. nih.gov

Antibacterial Activity of this compound Derivatives

| Compound Class/Derivative | Bacterial Strain | Activity/MIC | Reference |

|---|---|---|---|

| Tryptophan Schiff Bases | S. aureus, B. subtilis, E. coli, K. aerogenes | Active (Disc Diffusion) | ijcrcps.com |

| (E)-2-((2-chlorobenzylidene)amino)-3-(1H-indol-3-yl)propanoic acid | Various bacterial species | Effective antibacterial action | researchgate.net |

| Indolylbenzo[d]imidazoles (3ao, 3aq) | S. aureus | < 1 µg/mL | mdpi.com |

| MRSA | < 1 µg/mL | mdpi.com | |

| 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag) | M. smegmatis | 3.9 µg/mL | mdpi.com |

| Tris(1H-indol-3-yl)methylium salt derivative (C6 chain) | S. epidermidis | 0.5 µg/mL | nih.gov |

| Tris(1H-indol-3-yl)methylium salt derivative (C5 chain) | K. pneumoniae | 2 µg/mL | nih.gov |

| Tris(1H-indol-3-yl)methylium salt derivative (C5/C6 chains) | E. coli | 8 µg/mL | nih.gov |

Inhibition of Biofilm Formation

Bacterial biofilms present a significant challenge in treating infections due to their resistance to conventional antibiotics. Several derivatives of this compound have shown promise in combating this issue.

A study on (Z)-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]alkanecarboxylic acids revealed that all synthesized compounds were capable of inhibiting biofilm formation at levels two to four times more effectively than the reference drugs. nih.gov Additionally, 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives (specifically 3aa, 3ad, 3ao, and 3aq) demonstrated excellent activity in both inhibiting the formation of new biofilms and eradicating cells within mature biofilms of S. aureus. mdpi.com Interestingly, sublethal concentrations of one compound, 5-bromo-2-(5-bromo-1H-indol-3-yl)-1H-benzo[d]imidazole (3ao), were found to stimulate staphylococcal biofilm formation, possibly as a bacterial stress response. mdpi.com

Antifungal Efficacy

In addition to their antibacterial properties, these indole derivatives are also effective against pathogenic fungi. Schiff bases derived from tryptophan have been shown to strongly inhibit the growth of fungi such as Aspergillus niger and Candida albicans. ijcrcps.com

Derivatives like 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid (Les-6614) displayed moderate antifungal activity against Candida albicans. mdpi.com A broader study of (Z)-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]alkanecarboxylic acids found that all tested compounds exhibited antifungal activity superior to the reference drugs bifonazole (B1667052) and ketoconazole (B1673606) against eight different fungal species. nih.gov Furthermore, specific 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives showed potent activity against C. albicans, with 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag) and 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole (3aq) both having a low MIC of 3.9 µg/mL. mdpi.com

Immunomodulatory Effects in Experimental Models

The parent compound, this compound, also known as indole-3-propionic acid (IPA), is a metabolite produced by gut microbiota, particularly Clostridium sporogenes, from dietary tryptophan. nih.govnih.gov It has been identified as an important signaling molecule with significant immunomodulatory properties. nih.govnih.gov

Research suggests that IPA plays a crucial role in maintaining intestinal immune homeostasis. It is proposed to strengthen the integrity of the epithelial barrier and mitigate pro-inflammatory T-cell responses, which contributes to the suppression of intestinal inflammation. nih.gov IPA has been shown to suppress the secretion of the Th17-related cytokine IL-17A during the onset of colitis. nih.gov Furthermore, IPA is involved in immunosuppression by affecting cytotoxic T-lymphocyte responses. nih.gov Studies have demonstrated a dose-dependent suppression of CD8+ T-cell proliferation and their ability to kill target cells. nih.gov

Derivatives of the core structure also exhibit immunomodulatory effects. The compound 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid (Les-6614) was found to decrease levels of IgE, IgA, IgM, IL-2, and TNF-α in sensitized guinea pigs, indicating potential anti-inflammatory and anti-allergic activities. mdpi.comresearchgate.net

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Substituent Position and Functional Group Variation on Biological Activity Profiles

The biological activity of 2-(1H-indol-3-yl)propanoic acid derivatives can be significantly modulated by the introduction of various substituents at different positions on the indole (B1671886) ring and modifications of the propanoic acid side chain. These changes influence the molecule's affinity and efficacy for biological targets such as G-protein coupled receptors (GPCRs), including GPR17 and GPR40.

Indole Ring Substitutions:

Research into GPR17 agonists has revealed that substitutions on the indole nucleus are a critical determinant of potency. For instance, the introduction of halogen atoms at the 4- and 6-positions of the indole ring has been shown to be advantageous for GPR17 agonism. The compound 3-(2-carboxy-4,6-dichloro-indol-3-yl)propionic acid, also known as MDL29,951, is a potent GPR17 agonist. elsevierpure.com Further studies have indicated that while small substituents in the 4-position are tolerated, the 6-position can accommodate larger, lipophilic residues, often leading to enhanced potency. nih.gov For example, derivatives with a 4-fluoro-6-bromo or 4-chloro-6-hexyloxy substitution pattern exhibit significantly increased agonist activity at GPR17. nih.govacs.org Conversely, substitutions at the 1-, 5-, or 7-positions of the indole ring have been found to be detrimental to GPR17 agonist activity. nih.gov

In the context of GPR40 agonism, a different SAR profile emerges. Here, the focus has been on substitutions at the C2 and C5 positions of the indole ring. A series of 2-aryl-substituted indole-5-propanoic acid derivatives have been synthesized and identified as potent GPR40 agonists. acs.orgresearchgate.net The nature of the aryl group at the C2 position plays a crucial role, with disubstituted phenyl rings leading to compounds with full agonist activity, activating both Gq and Gs signaling pathways. acs.orgacs.org Specifically, compounds like 3-[2-(4-fluoro-2-methylphenyl)-1H-indol-5-yl]propanoic acid and 3-[2-(2,5-dimethylphenyl)-1H-indol-5-yl]propanoic acid have demonstrated significant glucose-stimulated insulin (B600854) secretion (GSIS) and glucagon-like peptide-1 (GLP-1) secretory effects. acs.orgresearchgate.net

| Compound/Derivative | Target | Substitution Pattern | Biological Activity (EC50) | Reference |

| 3-(2-carboxy-4,6-dichloro-indol-3-yl)propionic acid (MDL29,951) | GPR17 | 4,6-dichloro | Potent agonist | elsevierpure.com |

| 3-(2-Carboxy-4,6-dibromo-indol-3-yl)propionic acid | GPR17 | 4,6-dibromo | 202 nM | elsevierpure.com |

| 4-fluoro-6-bromo substituted derivative | GPR17 | 4-fluoro, 6-bromo | 27.9 nM | nih.gov |

| 4-chloro-6-hexyloxy substituted derivative | GPR17 | 4-chloro, 6-hexyloxy | 67.0 nM | nih.gov |

| 3-[2-(4-fluoro-2-methylphenyl)-1H-indol-5-yl]propanoic acid | GPR40 | 2-(4-fluoro-2-methylphenyl) | - | acs.orgresearchgate.net |

| 3-[2-(2,5-dimethylphenyl)-1H-indol-5-yl]propanoic acid | GPR40 | 2-(2,5-dimethylphenyl) | 9.4 nM | nih.govx-mol.com |

Propanoic Acid Side Chain Modifications:

Alterations to the propanoic acid side chain also profoundly impact biological activity. The presence and position of the carboxylic acid group are often crucial for interaction with the target receptor. For GPR17 agonists, the 2-carboxy-indole-3-propionic acid scaffold is a key feature. elsevierpure.comresearchgate.net Modifications to the propanoic acid moiety, such as changing the linker length or introducing substituents on the alpha-carbon, can lead to significant, stereoselective gains in potency for certain targets like sPLA₂-X. nih.gov For example, the introduction of a methyl group at the alpha-position of the propanoic acid has been shown to have a profound effect on activity. nih.gov

Stereochemical Influences on Molecular Interactions and Bioactivity

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical factor governing its interaction with biological macromolecules, which are themselves chiral. In the case of this compound and its derivatives, the chiral center at the second carbon of the propanoic acid chain means that the compound can exist as two non-superimposable mirror images, or enantiomers: the (R)- and (S)-forms.

The biological activity of these enantiomers can differ significantly. This is because the binding sites of receptors and enzymes are stereospecific, meaning they will preferentially interact with one enantiomer over the other. This stereoselectivity has been observed in various studies of indole-propanoic acid derivatives. For instance, in the development of inhibitors for secreted phospholipase A₂ (sPLA₂), the introduction of substituents at the α-position of the propanoic acid resulted in significant, stereoselective potency gains. nih.gov

While specific comparative data for the enantiomers of the parent this compound is not extensively detailed in the provided search results, the principle of stereoselectivity is a well-established concept in pharmacology. The synthesis of single enantiomers, or asymmetric synthesis, is often a key objective in drug development to isolate the more active and less toxic form of a drug. jst.go.jp For example, in the synthesis of chiral pyridazin-3(2H)-ones, the orientation of the chiral center attached to the nitrogen atom in position 2 had significant effects on the N-formyl peptide receptor (FPR) agonist activity. researchgate.net

Rational Design Principles for Novel Indole-Propanoic Acid Analogues

The insights gained from SAR and SPR studies have enabled the rational design of novel indole-propanoic acid analogues with improved potency, selectivity, and pharmacokinetic properties. This approach involves a cyclical process of designing, synthesizing, and testing new compounds based on a mechanistic understanding of their interaction with the biological target.

A prime example of rational design is the development of potent GPR40 agonists. Starting from a lead compound, researchers systematically introduced various aryl groups at the C2 position of the indole ring and evaluated their GPR40 agonistic activities. acs.orgacs.org This led to the identification of derivatives with enhanced potency and full agonism. acs.orgacs.org The design process was further guided by molecular docking studies, which provided a theoretical model of how the compounds bind to the receptor, helping to rationalize the observed SARs. nih.gov

Similarly, in the quest for novel GPR17 agonists, the initial discovery of MDL29,951 served as a starting point for further optimization. elsevierpure.com By exploring substitutions at various positions of the indole ring, researchers were able to identify compounds with significantly higher potency. nih.govresearchgate.net The understanding that small substituents are tolerated at the 4-position while the 6-position can accommodate larger lipophilic groups provided a clear design principle for synthesizing more effective GPR17 agonists. nih.gov

Another strategy in rational design involves the use of covalent inhibitors. This approach aims to create compounds that form a stable, covalent bond with their target, leading to prolonged inhibition. The design of such inhibitors requires the incorporation of an electrophilic group capable of reacting with nucleophilic residues, such as cysteine, in the active site of the target protein. nih.gov

Comparative Analysis with Structurally Similar Indole Derivatives

The biological activity of this compound and its derivatives can be better understood through a comparative analysis with structurally similar indole compounds. This comparison helps to highlight the specific structural features that are crucial for a particular biological effect.

Comparison with Indole-3-Acetic Acid (IAA):

Indole-3-acetic acid (IAA) is a well-known plant hormone (auxin) that shares the indole core with this compound, but with an acetic acid side chain instead of a propanoic acid one. impactfactor.org While both are indole derivatives, their biological activities differ significantly due to the difference in the length of the carboxylic acid side chain. This structural change affects how they interact with their respective biological targets. For instance, certain auxin conjugate hydrolases show a preference for conjugates with longer-chain auxins like indole-3-propionic acid and indole-3-butyric acid over IAA. ebi.ac.uk

Comparison with other Indole-based GPCR Agonists:

As discussed, derivatives of this compound have been developed as potent agonists for GPR17 and GPR40. elsevierpure.comacs.org Comparing the SAR of these compounds with other indole-based agonists for the same receptors can provide valuable insights. For example, the structural requirements for GPR17 agonism in the this compound series, such as the necessity of the 2-carboxy group and the specific substitution patterns on the indole ring, can be contrasted with other classes of GPR17 agonists to understand the pharmacophore for this receptor.

Comparison with other Bioactive Indole Derivatives:

The indole scaffold is a privileged structure in medicinal chemistry, found in a wide range of biologically active compounds. nih.gov Comparing this compound derivatives to other indole-containing drugs, such as the anti-inflammatory drug indomethacin, reveals how modifications to the core structure and its substituents can lead to vastly different pharmacological profiles. impactfactor.org Indomethacin, for example, is a 1-(p-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid derivative, highlighting the importance of substitutions at the N1, C2, and C5 positions, in addition to the acetic acid side chain at C3, for its anti-inflammatory activity. impactfactor.org

Computational and Theoretical Investigations

Molecular Docking Simulations for Ligand-Protein Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor or enzyme. This method is instrumental in drug discovery and understanding the mechanism of action of biologically active compounds.

Derivatives of 2-(1H-indol-3-yl)propanoic acid have been the subject of molecular docking studies to explore their potential as therapeutic agents. For instance, (2S)-3-(1H-indol-3-yl)-2-[(4-phenylphenyl) sulfonylamino] propanoic acid and its (2R) enantiomer were identified as potential inhibitors of the transcription initiation factor-like protein of Leishmania donovani through virtual screening and docking simulations. ijddd.comresearchgate.net Similarly, docking studies of 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid suggested moderate affinities to several proteins, including lysosomal protective protein (LLP) and Thromboxane-A synthase (TXAS), indicating its potential as a scaffold for developing new polypharmacological agents. mdpi.com

In a study focused on GPR17 agonists, derivatives of 2-carboxy-1H-indole-3-propionic acid were synthesized and their structure-activity relationships were analyzed. researchgate.net Molecular docking could be employed to understand how substitutions on the indole (B1671886) ring influence the binding affinity and potency of these compounds at the GPR17 receptor. researchgate.net

The interaction of various indole-containing compounds with biological targets is a recurring theme in computational studies. For example, the binding of (S)-2-(2-(1H-Indol-3-yl)-2-oxoacetamido)propanoic acid to receptors or enzymes is thought to be influenced by the planar and electron-rich nature of its indole moiety. evitachem.com

Table 1: Examples of Molecular Docking Studies on this compound Derivatives

| Compound/Derivative | Target Protein | Key Findings |

| (2S)-3-(1H-indol-3-yl)-2-[(4-phenylphenyl) sulfonylamino] propanoic acid | Transcription initiation factor like protein of L. donovani | Predicted as a potential inhibitor based on high binding affinity in GOLD and good score in Discovery Studio. ijddd.comresearchgate.net |

| 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid | Lysosomal protective protein (LLP), Thromboxane-A synthase (TXAS), PPARγ | Showed good bonding with LLP and TXAS, suggesting it as a potential modulator and a template for new therapeutic agents. mdpi.com |

| 3-(2-carboxy-4,6-dichloro-indol-3-yl)propionic acid | GPR17 | Identified as a potent synthetic agonist, with substitutions on the indole ring being important for receptor interaction. researchgate.net |

Quantum Chemical Calculations and Spectroscopic Property Predictions

Quantum chemical calculations are employed to investigate the electronic structure, stability, and spectroscopic properties of molecules with a high degree of accuracy.

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure of molecules. DFT calculations have been performed on various derivatives of this compound to understand their molecular geometry, vibrational frequencies, and electronic properties.

For instance, DFT studies using the B3LYP/6-31G* basis set have been used to analyze the conformational space of related indole derivatives. In a study of (E)-2-(2-hydroxybenzylidenamino)-3-(1H-indol-3yl) propionic acid, DFT calculations at the B3LYP/6-31G(d,p) level were used to determine the optimized molecular bond parameters of the stable conformer. ahievran.edu.trresearchgate.netresearchgate.net These calculations are crucial for understanding the molecule's reactivity and stability. ahievran.edu.tr

DFT has also been used to propose the structures of palladium(II) complexes with O,O'-dialkyl esters of (S,S)-ethylenediamine-N,N'-di-(3,3'-1H-indol-3yl)-propionic acid. researchgate.net Furthermore, DFT calculations have been applied to investigate the inhibition effect of a Schiff base derivative, (2-Hydroxy-3-methoxybenzylideneamino)-3-(1H-indol-3-yl) propanoic acid, on the corrosion of low carbon steel. ijsrst.com Quantum chemical parameters such as the highest occupied molecular orbital (HOMO) energy, the lowest unoccupied molecular orbital (LUMO) energy, and the energy gap (ΔΕ) were calculated to elucidate the corrosion inhibition mechanism. ijsrst.com

Natural Bond Orbital (NBO) analysis is a theoretical method used to study hyperconjugative interactions and charge transfer within a molecule. This analysis provides insights into the stability arising from electron delocalization.

NBO analysis of (E)-2-(2-hydroxybenzylidenamino)-3-(1H-indol-3yl) propionic acid revealed significant hyperconjugative interaction energies, indicating intramolecular charge transfer and contributing to the molecule's stability. ahievran.edu.trresearchgate.netresearchgate.net The electron densities of donor and acceptor bonds were also calculated to understand these interactions better. ahievran.edu.trresearchgate.netresearchgate.net In a similar vein, NBO analysis of hydroxylic indole-3-pyruvic acid provided evidence for its bioactivity. tandfonline.com For a Schiff base derivative, NBO analysis was used to understand the charge transfer that occurs upon changing the orientation of a hydroxyl group hydrogen. ahievran.edu.tr

Table 2: Quantum Chemical Parameters Calculated for an Indole Propanoic Acid Derivative

| Parameter | Description |

| EHOMO | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy gap (ΔΕ) | Difference between ELUMO and EHOMO |

| Dipole moment (µ) | Measure of the molecule's overall polarity |

| Electronegativity (χ) | Tendency of an atom to attract a bonding pair of electrons |

| Electrophilicity index (ω) | A measure of the electrophilic power of a molecule |

| Global hardness (η) | Resistance to charge transfer |

| Global softness (σ) | The reciprocal of global hardness |

| Ionization potential (I) | The energy required to remove an electron from a molecule |

| Fraction of electrons transferred (ΔΝ) | The number of electrons transferred from the inhibitor to the metal surface |

This table is a generalized representation of parameters often calculated in DFT and NBO studies of corrosion inhibitors. Specific values for this compound derivatives would be found in the cited literature. ijsrst.com

Conformational Analysis and Molecular Dynamics Simulations

Understanding the three-dimensional structure and flexibility of a molecule is crucial for predicting its biological activity. Conformational analysis and molecular dynamics simulations are computational methods used for this purpose.

A theoretical conformational analysis of (E)-2-(2-hydroxybenzylidenamino)-3-(1H-indol-3yl) propionic acid was performed to identify its most stable structure. ahievran.edu.trresearchgate.netresearchgate.net The study of different conformers helps in understanding how the molecule might interact with its biological target. ahievran.edu.tr

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. For instance, MD simulations were used to assess the stability of a complex between a selected compound and the SARS-CoV-2 main protease, showing a steady trajectory and predictable interaction patterns. nih.gov In another study, MD simulations of a compound, 2-(1cyclohexyl-2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxamido)-3-(1H-indol-3-yl) propanoic acid, were conducted to understand its interaction with a target protein. researchgate.net These simulations can reveal significant conformational changes and the stability of ligand-protein complexes. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a compound with its biological activity or physicochemical properties.

QSAR studies have been conducted on derivatives of 2-carboxy-1H-indole-3-propionic acid to understand the relationship between their structure and their agonistic activity at the GPR17 receptor. elsevierpure.com These studies help in identifying key structural features that are important for biological activity. researchgate.netelsevierpure.com For example, it was found that the size of the substituents at the 4- and 6-positions of the indole ring is crucial for receptor interaction. researchgate.net The study of the structure-activity relationship of various indole derivatives is a common theme in medicinal chemistry research, aiming to design more potent and selective compounds. ontosight.aiacs.org

Role and Significance in Specific Biological Research Systems Non Human Focused

Plant Growth and Development Regulation: Auxin Signaling Pathways in Model Organisms (e.g., Arabidopsis thaliana)

Recent research has illuminated the significant role of 2-(1H-indol-3-yl)propanoic acid (IPA) in regulating plant growth and development, particularly through its interaction with auxin signaling pathways in the model organism Arabidopsis thaliana. nih.govnih.gov

IPA, a compound produced by various soil and gut microbes, exhibits auxin-like activities in plants due to its structural similarity to indole-3-acetic acid (IAA), the primary plant auxin. nih.govnih.govresearchgate.net Studies have shown that IPA can mimic the effects of auxin, influencing various aspects of plant development. nih.govnih.gov This mimicry is attributed to its ability to directly engage with the core components of the auxin signaling pathway. nih.govnih.gov

Biochemical and genetic analyses have revealed that IPA directly binds to the TRANSPORT INHIBITOR RESPONSE1/AUXIN SIGNALING F-BOX (TIR1/AFB) auxin co-receptor complex. nih.govnih.gov This binding initiates a cascade of downstream events that are characteristic of auxin signaling. Specifically, the binding of IPA to the TIR1/AFB-Aux/IAA co-receptor complex leads to the degradation of Auxin/Indole-3-Acetic Acid (Aux/IAA) repressor proteins. nih.govoup.com The degradation of these repressors then releases Auxin Response Factor (ARF) transcription factors, which in turn modulate the expression of a multitude of auxin-responsive genes. nih.govoup.com This molecular mechanism confirms that IPA functions as a hormonal mimic, effectively activating endogenous auxin signaling. nih.gov

One of the most well-documented effects of IPA on plant development is its modulation of lateral root formation. nih.govnih.gov Research on Arabidopsis thaliana has demonstrated that IPA influences lateral root development in a manner dependent on the TIR1/AFB-Aux/IAA-ARF signaling pathway. nih.govnih.gov The application of IPA can promote the formation of lateral roots, a process critical for water and nutrient uptake. nih.gov

High concentrations of IPA, however, have been observed to have inhibitory effects on primary root elongation and can interfere with root gravitropism. nih.gov While the promotion of lateral root development is mediated by the canonical auxin signaling pathway, the inhibition of primary root growth at high concentrations may not be entirely dependent on the TIR1 receptor, suggesting the involvement of other mechanisms. researchgate.net

Beyond its direct auxin-like activity, IPA can also interfere with the transport and signaling of endogenous auxins. nih.gov The application of high concentrations of IPA has been shown to disrupt normal root gravitropism, a process heavily reliant on precise auxin gradients. nih.gov This suggests that IPA may interfere with the finely tuned transport of endogenous IAA within the plant. nih.gov

Furthermore, observations of DII-Venus reporter degradation, a marker for auxin-induced protein degradation, occur as rapidly with IPA treatment as with IAA treatment. nih.gov This rapid response underscores the direct action of IPA on the auxin signaling pathway and its potential to compete with or modulate the signaling of endogenous auxins. nih.gov

Microbial Communication and Metabolite Signaling in Symbiotic or Pathogenic Interactions

This compound is a tryptophan-derived metabolite produced by a variety of gut and soil microorganisms, including species of Clostridium and Peptostreptococcus. nih.gov This production positions IPA as a potential signaling molecule in the complex communication networks between microbes and their hosts, including plants and animals. nih.govwikipedia.org

In the context of plant-microbe interactions, IPA produced by rhizosphere microorganisms can act as an inter-kingdom signaling molecule. nih.gov Its ability to modulate plant root architecture, as detailed in the previous section, suggests a role in coordinating growth and development between the plant and its microbial partners. nih.gov This can be crucial for establishing symbiotic relationships or during pathogenic encounters.

In animal systems, IPA is a well-known metabolite of the gut microbiota. hmdb.ca It is produced from the reductive metabolism of tryptophan by bacteria such as Clostridium sporogenes. wikipedia.orghmdb.ca Once produced in the gut, IPA can be absorbed into the bloodstream and distributed throughout the host's body, where it can exert various biological effects. mdpi.com This includes potential communication with the host's immune and nervous systems. wikipedia.orgmdpi.com For instance, IPA can interact with the pregnane (B1235032) X receptor (PXR) in intestinal cells, which is involved in maintaining mucosal homeostasis and barrier function. wikipedia.orghmdb.ca

Studies in Animal Models (excluding clinical human trials) for exploring neuroactivity or metabolic benefits

In preclinical research using animal models, this compound has been investigated for its potential neuroprotective and metabolic benefits. nih.govnih.gov These studies highlight its promise as a therapeutic candidate for various conditions. nih.govnih.gov

Research in rat models has demonstrated that dietary supplementation with IPA can lead to significant improvements in glucose metabolism. nih.govresearchgate.net Specifically, IPA administration was found to lower fasting blood glucose levels and reduce fasting plasma insulin (B600854) levels. nih.govresearchgate.net This was accompanied by a decrease in the homeostatic model assessment (HOMA) index of insulin resistance, indicating improved insulin sensitivity. nih.gov These findings suggest that IPA could be a promising agent for managing metabolic disorders associated with insulin resistance. nih.govnih.gov Furthermore, studies in mice have shown that IPA can inhibit lipid synthesis in the liver and reduce inflammatory factors. nih.gov

The neuroprotective properties of this compound have been a significant area of investigation, particularly in the context of oxidative stress, a key factor in the pathology of neurodegenerative diseases. hmdb.canih.gov IPA is recognized as a potent antioxidant that can scavenge free radicals. hmdb.canih.gov A notable characteristic of IPA is that, unlike some other antioxidants, it does not appear to generate reactive and pro-oxidant intermediate compounds after scavenging radicals. hmdb.ca